[(4-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine
Description
(4-Bromo-3-fluorophenyl)methylamine (IUPAC: N-[(3-bromo-4-fluorophenyl)methyl]propan-2-amine) is a halogenated tertiary amine with the molecular formula C₁₀H₁₃BrFN and a molecular weight of 246.12 g/mol . It exists as a liquid under standard storage conditions (RT) and is characterized by the InChIKey HOESTKVFEBWRGU-UHFFFAOYSA-N . The compound features a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenyl ring, attached to a methylamine group substituted with a propan-2-yl (isopropyl) chain.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDHTUVHWDYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the bromination and fluorination of a phenyl ring followed by the introduction of the amine group. One common method includes the following steps:
Bromination: The starting material, 3-fluorotoluene, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluorotoluene.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with isopropylamine under basic conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of (4-Bromo-3-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated phenylmethylamines.
Substitution: Various substituted phenylmethylamines depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals, contributing to advancements in agriculture and manufacturing.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine substituents enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The isopropylamine group plays a crucial role in its pharmacokinetics, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name (IUPAC) | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | 4-Br, 3-F, propan-2-yl | C₁₀H₁₃BrFN | 246.12 | 1016717-82-0 | Bromo-fluoro synergy, liquid |
| (3-Bromophenyl)methylamine | 3-Br, propan-2-yl | C₁₀H₁₄BrN | 228.13 | 110079-41-9 | Single Br, no F, liquid |
| (4-Bromophenyl)methylamine | 4-Br, propan-2-yl | C₁₀H₁₄BrN | 228.13 | 60376-97-8 | Single Br, no F, solid/liquid |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Br, 4-F, pentan-2-yl | C₁₂H₁₇BrFN | 274.17 | N/A | Longer alkyl chain, higher lipophilicity |
| (2,4-Dichlorophenyl)methylamine HCl | 2,4-Cl, propan-2-yl | C₁₀H₁₃Cl₂N·HCl | 231.10 (free base) | N/A | Cl substituents, hydrochloride salt |
| 1,3-Bis(4-bromophenyl)propan-2-ylamine HCl | Two 4-Br groups, methyl | C₁₆H₁₈Br₂ClN | 424.00 | 1235438-89-7 | Steric bulk, dual Br substitution |
Key Observations :
Physicochemical and Stability Considerations
- Solubility : The hydrochloride salt of (4-nitrophenyl)methylamine () has enhanced solubility compared to free bases, a critical factor in drug formulation .
Biological Activity
(4-Bromo-3-fluorophenyl)methylamine, a substituted phenylamine, has attracted significant attention in medicinal chemistry due to its promising biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and comparative analyses.
Chemical Structure and Properties
Molecular Formula : C₁₁H₁₅BrFN
Molecular Weight : 276.15 g/mol
SMILES Notation : CC(C)NCC1=CC(=C(C=C1)Br)F
The compound features a unique combination of bromine and fluorine substituents on the aromatic ring, which significantly influences its reactivity and interactions with biological targets. The presence of these halogens enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of (4-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator , influencing various biochemical pathways associated with disease processes. Further research is required to elucidate the exact molecular mechanisms involved.
Antimicrobial Activity
Research indicates that compounds similar to (4-Bromo-3-fluorophenyl)methylamine exhibit significant antibacterial and antifungal properties . The halogen substituents enhance these effects by altering the compound's interaction with microbial proteins and enzymes. For instance:
- Bacterial Inhibition : Studies have shown that derivatives of substituted phenylamines can inhibit the growth of various bacterial strains.
- Fungal Activity : The compound has demonstrated antifungal properties against common pathogens.
Anticancer Potential
Preliminary investigations into the anticancer properties of (4-Bromo-3-fluorophenyl)methylamine reveal promising results against multiple cancer cell lines. Notable findings include:
- Cell Line Studies : The compound exhibited significant growth inhibition in breast cancer cell lines (e.g., MDA-MB-468 and MCF-7) with low micromolar GI50 values.
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-468 | 3.79 |
| MCF-7 | 12.50 |
| HT29 | 42.30 |
These results suggest that the compound may interfere with cancer cell proliferation through specific molecular interactions.
Comparative Analysis
To better understand the unique biological activity of (4-Bromo-3-fluorophenyl)methylamine, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-4-bromoaniline | Dimethylated amine; less steric hindrance | Antimicrobial properties |
| 4-Bromo-2-methylaniline | Similar bromo-substituted aromatic structure | Antifungal activity |
| (4-Bromophenyl)(methyl)amine | Simple substitution; potentially lower activity | Varies widely based on substitution |
The unique combination of bromine, fluorine, and methoxy groups in (4-Bromo-3-fluorophenyl)methylamine may contribute to its enhanced biological activity compared to these similar compounds.
Case Studies
Recent studies have further elucidated the potential therapeutic applications of (4-Bromo-3-fluorophenyl)methylamine:
- Anticancer Screening : A study screened various derivatives against multiple cancer cell lines, highlighting the effectiveness of halogenated phenylamines in inhibiting tumor growth.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
